molecular formula C14H21O4P B12109774 Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate

Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate

Cat. No.: B12109774
M. Wt: 284.29 g/mol
InChI Key: NEJXVWVAVOJTMK-UHFFFAOYSA-N
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Description

Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C14H21O4P. This compound is characterized by the presence of a phosphonate group attached to a pentanone backbone, which includes a phenyl group and a methyl group. It is a useful research chemical with applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone under controlled conditions. For instance, the reaction between trialkyl phosphites and iodoacetone can yield the desired phosphonate compound in good yields .

Another method involves the acylation of methylphosphonates. This process includes the metalation of dialkyl methylphosphonates, followed by the reaction with acetyl chloride or its synthetic equivalent . This technique, however, is labor-intensive and sensitive to reagent purity and moisture.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and copper-catalyzed additions are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of specific biochemical pathways, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate is unique due to the presence of both a phenyl group and a methyl group on the pentanone backbone. This structural feature imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications .

Properties

Molecular Formula

C14H21O4P

Molecular Weight

284.29 g/mol

IUPAC Name

4-dimethoxyphosphoryl-4-methyl-1-phenylpentan-3-one

InChI

InChI=1S/C14H21O4P/c1-14(2,19(16,17-3)18-4)13(15)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3

InChI Key

NEJXVWVAVOJTMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CCC1=CC=CC=C1)P(=O)(OC)OC

Origin of Product

United States

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